molecular formula C22H20BrNO4 B4840097 ETHYL (4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

ETHYL (4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B4840097
M. Wt: 442.3 g/mol
InChI Key: IHHGQOUISHSSAZ-UYRXBGFRSA-N
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Description

ETHYL (4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a synthetic organic compound It is characterized by its complex structure, which includes bromophenyl, methoxyphenyl, and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of substituents: The bromophenyl and methoxyphenyl groups can be introduced through various substitution reactions, often involving halogenated precursors and nucleophilic aromatic substitution.

    Final esterification: The carboxylate ester group is usually introduced in the final step through esterification reactions using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity against certain targets.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, such as anti-cancer or anti-inflammatory properties.

Industry

In industry, it could be used in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
  • ETHYL (4Z)-4-[(4-FLUOROPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL (4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific substituents, which can influence its chemical reactivity and potential applications. The presence of a bromine atom, for example, can make it more reactive in certain substitution reactions compared to its chloro or fluoro analogs.

Properties

IUPAC Name

ethyl (4Z)-4-[(4-bromophenyl)methylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrNO4/c1-4-28-22(26)20-14(2)24(17-9-11-18(27-3)12-10-17)21(25)19(20)13-15-5-7-16(23)8-6-15/h5-13H,4H2,1-3H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHGQOUISHSSAZ-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)Br)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=C(C=C2)Br)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL (4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL (4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL (4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL (4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 5
ETHYL (4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL (4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

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